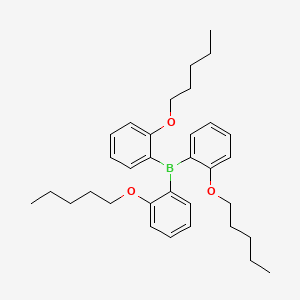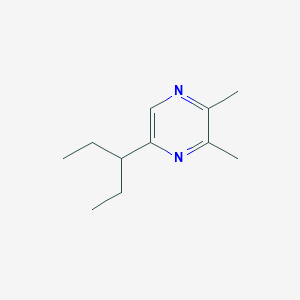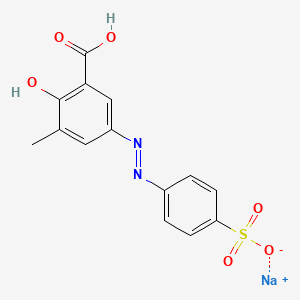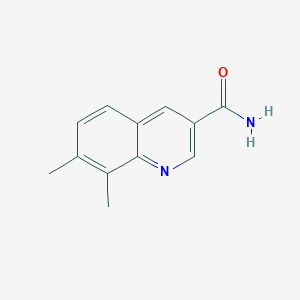
7,8-Dimethylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethylquinoline-3-carboxamide is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoline core with two methyl groups at positions 7 and 8, and a carboxamide group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethylquinoline-3-carboxamide typically involves the condensation of ethyl acetoacetate with α-amino acetophenone in the presence of p-toluenesulfonic acid (p-TSA) to form 2,4-dimethylquinoline-3-carboxylate . This intermediate can then be converted to the carboxamide derivative through amidation reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar condensation and amidation reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 6.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
7,8-Dimethylquinoline-3-carboxamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 7,8-Dimethylquinoline-3-carboxamide involves its interaction with various molecular targets. For instance, quinoline-3-carboxamides like laquinimod exert their effects by binding to the aryl hydrocarbon receptor, leading to the activation of natural killer cells and modulation of immune responses . This interaction can inhibit the proliferation of cancer cells and reduce inflammation in autoimmune diseases.
Comparison with Similar Compounds
Quinoline-3-carboxamide: Shares the quinoline core but lacks the methyl groups at positions 7 and 8.
2,4-Dimethylquinoline: Similar structure but without the carboxamide group.
Laquinimod: A quinoline-3-carboxamide derivative with immunomodulatory properties.
Uniqueness: 7,8-Dimethylquinoline-3-carboxamide is unique due to the presence of both methyl groups and the carboxamide functionality, which contribute to its distinct chemical reactivity and biological activity. These structural features enhance its potential as a versatile compound for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
7,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-7-3-4-9-5-10(12(13)15)6-14-11(9)8(7)2/h3-6H,1-2H3,(H2,13,15) |
InChI Key |
DGDUQGRHKFWDRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=C(C=C2C=C1)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775006.png)
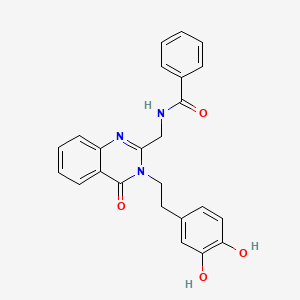

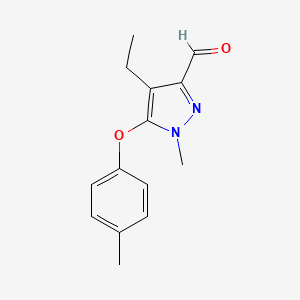

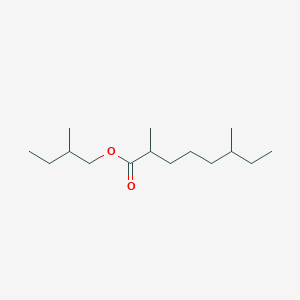
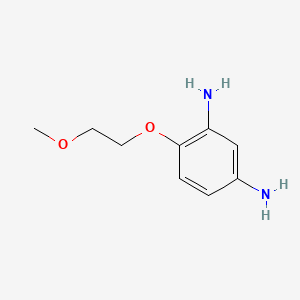

![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)
![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)
